

Loureirin D: A Comprehensive Technical Guide on its Physical and Chemical Properties

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Compound of Interest

Compound Name: Loureirin D

Cat. No.: B1631583

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Loureirin D is a dihydrochalcone, a type of natural phenolic compound, that has been identified in *Dracaena cochinchinensis*, the plant source of the traditional medicinal resin known as "Dragon's Blood". This guide provides a detailed overview of the known physical and chemical properties of **Loureirin D**, intended for researchers, scientists, and professionals in drug development. While specific experimental data for some properties of **Loureirin D** are not extensively reported in publicly available literature, this guide compiles the existing information and outlines the standard methodologies used for the determination of these properties.

Physical and Chemical Properties of Loureirin D

The known physical and chemical characteristics of **Loureirin D** are summarized in the table below. It is important to note that some of these properties, such as the melting point, have not been explicitly reported and are listed as "Not available".

Property	Value	Citations
Molecular Formula	C ₁₆ H ₁₆ O ₅	[1]
Molecular Weight	288.29 g/mol	[1]
CAS Number	119425-91-1	[1][2]
IUPAC Name	3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one	[1]
Appearance	Solid, powder	[3]
Melting Point	Not available	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
Purity	≥98% (Commercially available)	
Type of Compound	Dihydrochalcone	[2]
Natural Source	Dracaena cochinchinensis (Lour.) S.C. Chen	[4][5]
Storage Conditions	Powder: -20°C; In solvent: -80°C	[3]

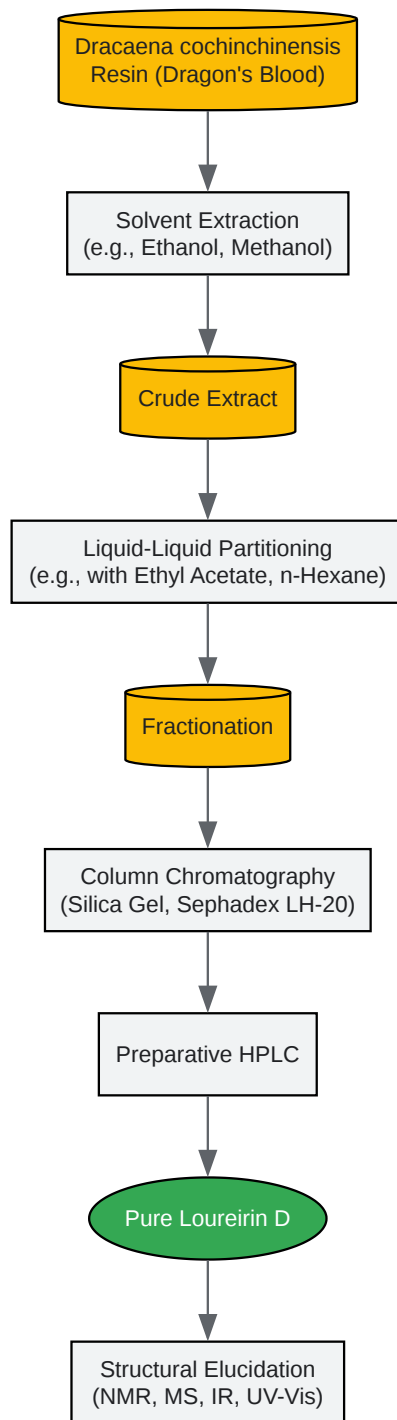
Experimental Protocols

Detailed experimental protocols for the characterization of **Loureirin D** are not extensively published. However, the following sections describe standard methodologies that are typically employed for the determination of the key physical and chemical properties of natural products like **Loureirin D**.

Isolation and Purification

Loureirin D is isolated from the resin of *Dracaena cochinchinensis*. A general workflow for its isolation and purification is as follows:

General Workflow for Isolation and Characterization of Loureirin D

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A generalized workflow for the isolation and characterization of **Loureirin D**.

Spectroscopic Analysis

Structural elucidation of **Loureirin D** relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are crucial for determining the carbon-hydrogen framework of the molecule.^[6] Samples are typically dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) with tetramethylsilane (TMS) as an internal standard.^[7] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.^[8]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of **Loureirin D**. Fragmentation patterns observed in MS/MS spectra provide further structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.^[9] The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.^[10] Characteristic absorption bands would be expected for hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and aromatic ($\text{C}=\text{C}$) groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum, typically measured in a solvent like methanol or ethanol, provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.^[11] The wavelengths of maximum absorption (λ_{max}) are recorded.^[12]

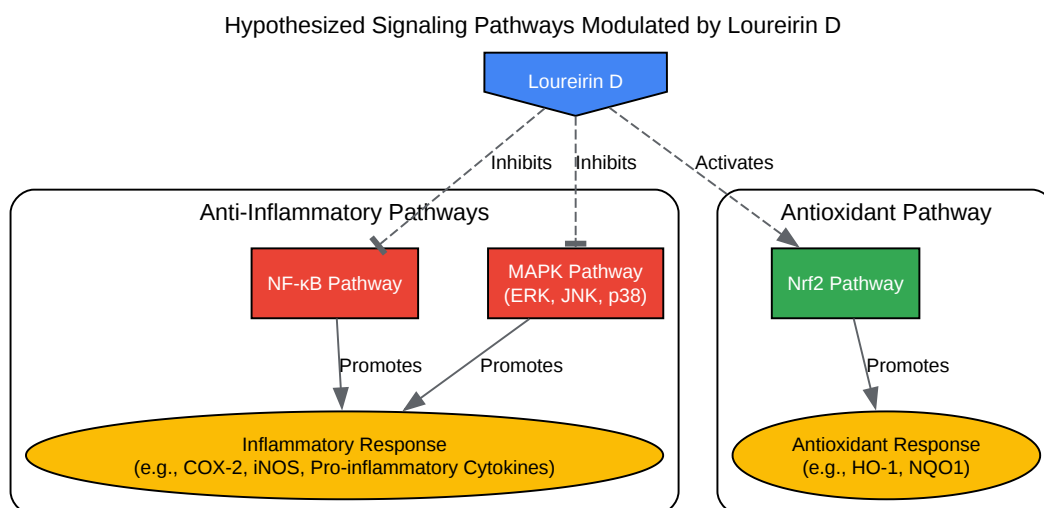
Determination of Physical Properties

- Melting Point: The melting point of a purified solid sample would be determined using a melting point apparatus. A sharp melting range is indicative of high purity.
- Solubility: Solubility is determined by adding a known amount of the compound to a specific volume of a solvent and observing for dissolution, often with the aid of sonication or vortexing.

Potential Biological Activities and Signaling Pathways

While direct and extensive research on the specific biological activities of **Loureirin D** is limited, the activities of structurally related compounds, Loureirin A, B, and C, have been investigated. These studies provide insights into the potential pharmacological effects of **Loureirin D**.

Based on the activities of its analogues, **Loureirin D** may possess anti-inflammatory and antioxidant properties. A hypothesized mechanism of action involves the modulation of key signaling pathways:



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A hypothesized model of the signaling pathways potentially modulated by **Loureirin D**.

This diagram illustrates that **Loureirin D** may exert its effects by inhibiting pro-inflammatory pathways such as NF-κB and MAPK, while activating the Nrf2 antioxidant response pathway. This dual action would lead to a reduction in inflammation and oxidative stress.

In conclusion, **Loureirin D** is a promising natural product with a well-defined chemical structure. While further research is needed to fully characterize its physical properties and elucidate its specific biological activities, the information available for structurally related compounds suggests its potential as a therapeutic agent. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a framework for future investigations into this intriguing molecule.

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